Cathelicidin

Antimicrobial peptides Cystic fibrosis MIC determination

LL-37 is the sole human cathelicidin, non-substitutable for veterinary orthologs (e.g., BMAP-28, SMAP-29) in human immunology research. It uniquely prevents Candida biofilm adhesion to medical surfaces (64 µM), inhibits LPS-induced macrophage activation despite weak LPS binding, and retains antibacterial activity under physiological salt (100 mM NaCl). For MDR P. aeruginosa studies, LL-37 must be used in combinatorial synergy with SMAP-29 or protegrin-1—not as a standalone agent. Select LL-37 when experimental objectives demand human-relevant immunomodulatory signaling, chemotaxis, or wound healing rather than maximal direct antimicrobial potency. All sales are for research use only; this product is not for human or veterinary therapeutic applications.

Molecular Formula
Molecular Weight
Cat. No. B1577607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelicidin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathelicidin Peptide Selection Guide: Human LL-37 Structural and Functional Baseline


Cathelicidins are a family of small, cationic host defense peptides expressed as large precursor molecules with a highly conserved cathelin-like pro-domain [1]. Humans possess a single cathelicidin gene (CAMP), which encodes the 18 kDa precursor protein hCAP18 that is proteolytically cleaved to release the mature 37-residue C-terminal antimicrobial peptide LL-37 [2]. LL-37 is an amphipathic α-helical peptide with a net charge of +8 at physiological pH, characterized by a central helix (residues 2–31) essential for membrane disruption against Gram-positive and Gram-negative bacteria, biofilms, and enveloped viruses [3]. Unlike veterinary cathelicidins such as BMAP-28 (bovine) or SMAP-29 (ovine), which exhibit potent direct antimicrobial activity, human LL-37 demonstrates a functionally distinct profile emphasizing immunomodulatory signaling, chemotaxis, and wound healing alongside moderate antimicrobial effects [3].

Why Generic Cathelicidin Substitution Fails: Human LL-37 Divergence from Veterinary Orthologs


Substituting human LL-37 with veterinary cathelicidins such as BMAP-28, SMAP-29, or indolicidin is not functionally interchangeable due to profound species-specific divergence in antimicrobial potency, immunomodulatory activity, and toxicity profiles. Direct comparative studies demonstrate that while BMAP-28 and SMAP-29 exhibit MIC₅₀ values of 4–8 μg/mL against cystic fibrosis pathogens, LL-37 and indolicidin show no significant antimicrobial activity (MIC₅₀ >32 μg/mL) in identical assay systems [1]. Conversely, LL-37 possesses unique immunomodulatory capabilities absent in veterinary orthologs—including stronger LPS-neutralizing activity in macrophage inhibition assays despite weaker LPS binding [2], and distinct capacity to prevent Candida biofilm adhesion to medical surfaces that BMAP-28 lacks [3]. The same concentration of different cathelicidins yields divergent experimental outcomes; therefore, procurement decisions for human immunology, wound healing, or translational research applications must be peptide-specific rather than class-based.

Quantitative Differentiation Evidence: Cathelicidin LL-37 vs. BMAP-28, SMAP-29, and Protegrin-1


Antibacterial Potency Comparison: LL-37 MIC₅₀ vs. SMAP-29 and BMAP-28 in Cystic Fibrosis Pathogens

LL-37 exhibits significantly lower antibacterial potency than bovine and ovine cathelicidins against clinically relevant Gram-negative pathogens. In a direct head-to-head comparative study of six cathelicidin-derived peptides against S. aureus, P. aeruginosa, and S. maltophilia strains from cystic fibrosis patients, SMAP-29, BMAP-28, and BMAP-27 demonstrated robust antibacterial activity with MIC₅₀ values of 4–8 μg/mL, in some cases exceeding tobramycin [1]. In contrast, LL-37, indolicidin, and Bac7(1-35) showed no significant antimicrobial activity, with MIC₅₀ values >32 μg/mL under identical broth microdilution conditions [1]. The active peptides also exhibited rapid bactericidal kinetics independent of bacterial species, unlike the slower action of tobramycin [1].

Antimicrobial peptides Cystic fibrosis MIC determination Pseudomonas aeruginosa

Differential Antifungal Efficacy: LL-37 vs. BMAP-28 in Candida Planktonic and Biofilm Cultures

In a direct comparative study of cathelicidin peptides against pathogenic Candida spp. isolated from vaginal infections, BMAP-28 was markedly more effective than LL-37 against planktonically grown yeasts, with MIC ranges of 2–32 μM (BMAP-28) versus 4–≥64 μM (LL-37) in standard medium [1]. Against established 48-h C. albicans biofilms, BMAP-28 at 16 μM achieved 70–90% inhibition within 24 h, whereas LL-37 was ineffective against established Candida biofilms [1]. Notably, LL-37 demonstrated a unique functional advantage absent in BMAP-28: at 64 μM, LL-37 prevented Candida biofilm development by inhibiting cell adhesion to polystyrene and medical-grade silicone surfaces [1]. BMAP-28 at 32 μM killed sessile C. albicans by membrane permeabilization with faster kinetics than 32 μM miconazole (80–85% biofilm viability reduction in 90 min vs. 48 h) [1].

Antifungal peptides Candida albicans Biofilm inhibition Vulvovaginal candidiasis

Synergistic Combinatorial Activity: LL-37/SMAP-29 and LL-37/Protegrin-1 Against MDR Pseudomonas aeruginosa

LL-37 demonstrates enhanced antimicrobial utility through synergistic combinations with other cathelicidins, enabling dose reduction and improved therapeutic indices. In a study of five cathelicidins (LL-37, PMAP-23, SMAP-29, protegrin-1, CATH-2) against 19 clinical MDR P. aeruginosa strains, SMAP-29, protegrin-1, and CATH-2 showed bactericidal effects on all tested strains, while LL-37 was bactericidal on 89.5% of strains and PMAP-23 on 84% [1]. The most substantial synergistic effects occurred with LL-37/SMAP-29, LL-37/protegrin-1, LL-37/CATH-2, SMAP-29/protegrin-1, PMAP-23/protegrin-1, and PMAP-23/CATH-2 combinations [1]. In these synergistic combinations, the peptide concentrations required to achieve the MIC₉₀ antimicrobial effect were up to 10-fold lower than when each peptide was used individually, and this synergistic dose reduction was also observed for biofilm treatment [1].

Multidrug resistance Synergy Combination therapy Pseudomonas aeruginosa

Immunomodulatory Differentiation: LL-37 LPS Neutralization vs. PMAP-36 and CATH-2

Despite structural similarities among cathelicidins, LL-37 exhibits a distinct immunomodulatory profile characterized by weak LPS binding but potent inhibition of LPS-induced macrophage activation. In a comparative study of PMAP-36, LL-37, and CATH-2, LL-37 bound LPS very weakly compared to PMAP-36, yet paradoxically inhibited LPS activation of macrophages most strongly among the three peptides tested [1]. Transmission electron microscopy further revealed that these three cathelicidins employ different E. coli killing mechanisms despite their sequence homology [1]. This functional divergence demonstrates that immunomodulatory activity cannot be inferred from antimicrobial potency or sequence similarity alone.

Immunomodulation LPS neutralization Macrophage activation Sepsis models

Comparative Potency and Selectivity: LL-37 vs. Protegrin-1 (PG-1) Antibacterial Activity

Protegrin-1 (PG-1), a porcine cathelicidin, consistently demonstrates greater antibacterial potency than human LL-37, though LL-37 retains clinically useful activity against key pathogens even in physiologically relevant salt conditions. In a direct comparative study, PG-1 was generally more potent than LL-37; however, LL-37 exhibited considerable activity with MIC values <10 μg/mL against Pseudomonas aeruginosa, Salmonella typhimurium, Escherichia coli, Listeria monocytogenes, Staphylococcus epidermidis, Staphylococcus aureus, and vancomycin-resistant enterococci [1]. Critically, LL-37 maintained this antimicrobial activity even in assay media containing 100 mM NaCl, demonstrating salt tolerance relevant to physiological conditions [1]. In a separate study of cathelicidin activity against Simkania negevensis, PG-1, Bac7, SMAP-29, BMAP-27, and BMAP-28 were active at very low concentrations (1 to 0.1 μg/mL), whereas LL-37 was ineffective even at 100 μg/mL [2].

Protegrin-1 Broad-spectrum antimicrobial MIC comparison Sodium chloride tolerance

Application-Specific Cathelicidin LL-37 Procurement Scenarios Based on Quantitative Evidence


Biofilm Prevention on Medical-Grade Silicone Surfaces

LL-37 is specifically indicated for research applications requiring prevention of fungal biofilm adhesion to medical device surfaces. Evidence demonstrates that LL-37 at 64 μM prevents Candida biofilm development by inhibiting cell adhesion to polystyrene and medical-grade silicone surfaces, a property not shared by BMAP-28, which instead functions by killing established biofilms through membrane permeabilization [1]. This adhesion-inhibition mechanism distinguishes LL-37 from more potent antifungal cathelicidins and makes it the appropriate selection for catheter coating, implant surface modification, and other medical device biofilm prevention studies where eradication of pre-formed biofilm is not the primary objective.

Combination Antimicrobial Therapy Against Multidrug-Resistant Gram-Negative Pathogens

For studies targeting MDR Pseudomonas aeruginosa, LL-37 should be procured as a combinatorial partner rather than a standalone antimicrobial agent. Synergy studies demonstrate that LL-37 combinations with SMAP-29, protegrin-1, or CATH-2 achieve up to 10-fold MIC₉₀ reductions compared to individual peptide use, enabling effective bacterial control at lower, less cytotoxic concentrations [2]. This synergy extends to both planktonic and biofilm bacterial forms. Procurement of LL-37 alone would be insufficient for direct eradication of MDR P. aeruginosa, as SMAP-29, protegrin-1, and CATH-2 showed bactericidal effects on all tested strains while LL-37 was active on only 89.5% of strains [2].

Human Immunomodulatory and LPS-Neutralization Research

LL-37 is the appropriate cathelicidin for human immunomodulatory studies requiring LPS-neutralizing activity, particularly in sepsis, inflammation, and wound healing models. Despite weak direct LPS binding, LL-37 inhibits LPS-induced macrophage activation more strongly than structurally homologous peptides such as PMAP-36 and CATH-2 [3]. This unique functional profile—strong immunomodulatory activity coupled with modest direct antimicrobial effects—makes LL-37 non-substitutable for studies of human innate immune signaling, chemokine induction, and anti-inflammatory cytokine production. Veterinary cathelicidins with superior antimicrobial potency (e.g., BMAP-28, SMAP-29) lack this immunomodulatory capacity and are unsuitable for human-relevant immunology research.

Salt-Tolerant Broad-Spectrum Antibacterial Activity Studies

LL-37 is differentiated from some antimicrobial peptides by its retention of antibacterial activity in physiologically relevant salt concentrations (100 mM NaCl), maintaining MIC values <10 μg/mL against S. aureus, P. aeruginosa, E. coli, and vancomycin-resistant enterococci under these conditions [4]. While protegrin-1 (PG-1) demonstrates greater absolute potency, LL-37's salt tolerance combined with its human origin makes it the preferred cathelicidin for translational studies where activity in physiological ionic environments is a prerequisite. Investigators seeking maximum antibacterial potency alone should instead consider PG-1, SMAP-29, or BMAP-28 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathelicidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.